3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine
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Overview
Description
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a dihydrobenzo[e][1,3]oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with benzyl bromide in the presence of a base to form the intermediate benzylated aminophenol. This intermediate is then subjected to cyclization with formaldehyde under acidic conditions to yield the desired oxazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. Molecular docking studies have shown that it has good binding affinities towards targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine: Lacks the benzyl group, which may influence its chemical properties and applications.
Uniqueness
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is unique due to the presence of both the benzyl group and the bromine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-benzyl-6-bromo-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-6-7-15-13(8-14)10-17(11-18-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVLZKWBDTECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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